Decahydro-1,7-methanonaphthalene
Description
Decahydronaphthalene (C₁₀H₁₈), commonly known as decalin, is a bicyclic hydrocarbon consisting of two fused cyclohexane rings. It exists in two stereoisomeric forms: cis- and trans-decalin, which differ in the spatial arrangement of hydrogen atoms . These compounds exhibit variations in molecular weight, stereochemistry, and physicochemical properties, which influence their applications in industrial and research settings.
Properties
CAS No. |
51027-87-3 |
|---|---|
Molecular Formula |
C11H18 |
Molecular Weight |
150.26 g/mol |
IUPAC Name |
tricyclo[6.2.1.04,9]undecane |
InChI |
InChI=1S/C11H18/c1-2-9-5-4-8-6-10(3-1)11(9)7-8/h8-11H,1-7H2 |
InChI Key |
RUCQNYNGMPLWQY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCC3CC(C1)C2C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Methyl-Substituted Derivatives
Decahydro-2-methylnaphthalene (C₁₁H₂₀, MW 152.28, CAS 2958-76-1):
The addition of a methyl group at the 2-position increases molecular weight compared to decalin. This substitution alters steric interactions and may affect boiling points and solubility .Decahydro-1,5-dimethylnaphthalene (C₁₂H₂₂, MW 166.3, CAS 66552-62-3):
The dual methyl groups at the 1- and 5-positions further elevate molecular weight and likely enhance hydrophobicity. Such derivatives are used as intermediates in organic synthesis .
Polymethylated Derivatives
Cadinene Derivative (C₁₅H₂₆, MW 206.37, CAS 29350-73-0)
This sesquiterpene features a didehydro structure with isopropyl and dimethyl substituents. It has a density of 0.920 (estimate) and a high estimated boiling point of 277.87°C, likely due to branching and increased van der Waals interactions .
Physicochemical Properties Table
Stability and Reactivity Trends
- Steric Effects : Methyl substituents increase steric hindrance, reducing reaction rates at substituted positions. For example, cis/trans isomerism in decahydronaphthalene derivatives influences their stability and interaction with chiral catalysts .
- Oxidative Sensitivity : The cadinene derivative is incompatible with strong oxidizers, a common trait among saturated hydrocarbons .
- Thermal Stability : Higher molecular weight derivatives (e.g., pentamethylnaphthalene) may exhibit greater thermal stability due to increased van der Waals forces .
Q & A
Q. Q1. What are the established methods for synthesizing Decahydro-1,7-methanonaphthalene, and what analytical techniques are critical for verifying its purity?
Synthesis typically involves hydrogenation of naphthalene derivatives under controlled catalytic conditions (e.g., using palladium or nickel catalysts). For example, hydrogenation of 1,7-methanonaphthalene under high-pressure H₂ yields the decahydro derivative. Purity verification requires gas chromatography-mass spectrometry (GC-MS) for volatile impurities and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structural integrity. Cross-referencing with databases like NIST ensures spectral accuracy .
Q. Q2. How do systemic toxicity studies for this compound design exposure routes in mammalian models?
Standard protocols use inhalation, oral gavage, or dermal exposure routes in rodents, with endpoints including hepatic, renal, and respiratory effects. For example, inhalation studies (≥28 days) at 50–500 ppm assess lung histopathology and oxidative stress markers. Controls must include sham-exposed cohorts and randomization to minimize bias .
Q. Q3. What spectroscopic databases are reliable for characterizing this compound’s conformational isomers?
NIST Chemistry WebBook and PubChem provide validated NMR, IR, and mass spectral data. For stereochemical resolution, compare experimental ¹H NMR coupling constants (e.g., axial vs. equatorial protons in chair conformations) with computational models (DFT-based predictions) .
Advanced Research Questions
Q. Q4. How can researchers resolve contradictions in toxicological data for this compound across studies?
Discrepancies often arise from variability in exposure duration, species sensitivity, or analytical methods. Meta-analyses should apply risk-of-bias tools (e.g., Table C-7 for animal studies) to evaluate randomization, blinding, and dose consistency. Confounding factors like solvent choice (e.g., DMSO vs. saline) must also be scrutinized .
Q. Q5. What advanced synthetic strategies enable regioselective functionalization of this compound?
Directed C–H activation using transition-metal catalysts (e.g., Rh or Ir) allows selective functionalization at bridgehead carbons. For example, photoredox catalysis under inert atmospheres can introduce halogen or carbonyl groups at the 1- or 7-positions. Reaction progress should be monitored via in-situ FTIR to optimize yields .
Q. Q6. How does stereochemistry influence this compound’s physicochemical and biological properties?
Cis vs. trans ring junctures alter logP values and membrane permeability. For instance, cis-decalin derivatives exhibit higher aqueous solubility (logP ~3.2) compared to trans isomers (logP ~4.1). Stereoelectronic effects also modulate interactions with cytochrome P450 enzymes, impacting metabolic pathways .
Q. Q7. What computational models predict this compound’s environmental persistence and bioaccumulation?
QSAR models using EPI Suite™ estimate biodegradation half-lives (e.g., >60 days in soil) and BCF (bioaccumulation factor) values. Molecular dynamics simulations (AMBER force fields) further assess interactions with lipid bilayers, relevant for ecotoxicological risk assessments .
Q. Q8. What experimental designs mitigate confounding variables in long-term carcinogenicity studies of this compound?
Use paired isogenic animal strains and standardized diets to control genetic and nutritional variability. Dose-response studies should include interim sacrifices (e.g., at 6, 12, and 18 months) to track pre-neoplastic lesions via histopathology. Ensure compliance with OECD Test Guideline 451 for rigor .
Methodological Considerations
Q. Q9. How should researchers handle this compound’s photolability during storage and experimentation?
Store in amber glass under argon at –20°C to prevent oxidation. For in vitro assays, shield reaction setups from UV light and use antioxidants (e.g., BHT) in solvents. Monitor degradation via periodic GC-MS analysis .
Q. Q10. What are best practices for quantifying this compound in environmental matrices?
Solid-phase microextraction (SPME) paired with GC×GC-TOF/MS achieves detection limits <1 ppb in water and soil. Validate recovery rates (70–120%) using isotope-labeled internal standards (e.g., d₁₈-Decalin) to correct for matrix effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
